molecular formula C23H18ClN3O3 B11304600 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B11304600
M. Wt: 419.9 g/mol
InChI Key: KVNAJNJACGWHOV-UHFFFAOYSA-N
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Description

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring and the chlorophenyl group in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-chlorobenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Coupling with phenol: The oxadiazole intermediate is then coupled with a phenol derivative, such as 3-phenoxyphenol, using a suitable coupling agent like phosphorus oxychloride or thionyl chloride.

    Acylation: The final step involves the acylation of the coupled product with 2-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities, particularly in preclinical models.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It may also interact with inflammatory mediators and signaling pathways in cells, contributing to its anti-inflammatory and anticancer activities.

    Pathways Involved: The compound can modulate pathways like the NF-κB pathway, which is involved in inflammation and cancer progression, and the bacterial cell division pathway, leading to its antimicrobial effects.

Comparison with Similar Compounds

  • 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
  • 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-ethylphenyl)acetamide
  • 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Uniqueness: The uniqueness of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 2-methylphenylacetamide moiety contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-6-2-3-11-20(15)25-21(28)14-29-19-10-5-7-16(13-19)22-26-23(30-27-22)17-8-4-9-18(24)12-17/h2-13H,14H2,1H3,(H,25,28)

InChI Key

KVNAJNJACGWHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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